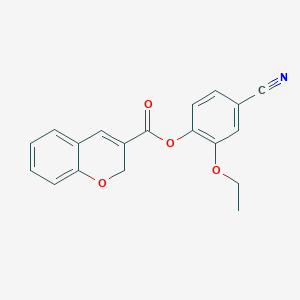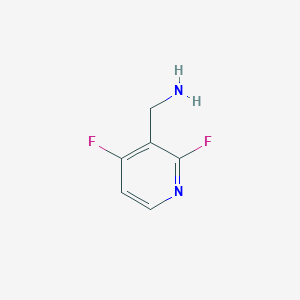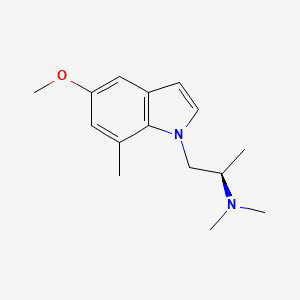![molecular formula C14H23NO4 B12930764 2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid](/img/structure/B12930764.png)
2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid is a compound that has garnered interest in the field of chemical research due to its unique structural properties. This compound is characterized by the presence of a spirocyclic structure, which is known to impart rigidity and stability to the molecule. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid typically involves the formation of the spirocyclic core followed by the introduction of the Boc protecting group. One common method involves the reaction of a suitable amine with a spirocyclic ketone under acidic conditions to form the spirocyclic amine. This intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of a base such as sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural rigidity.
Medicine: Investigated for its potential use in drug development, particularly in the design of proteolysis-targeting chimeras (PROTACs) for targeted protein degradation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid is largely dependent on its application. In the context of PROTACs, the compound acts as a linker that brings together a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. The spirocyclic structure provides the necessary rigidity to maintain the proper orientation of the linked molecules, enhancing the efficiency of the degradation process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-((4-(tert-Butoxycarbonyl)piperazin-1-yl)methyl)-5-oxa-2-azaspiro[3.4]octan-2-yl)acetic acid
- 2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
- 2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
Uniqueness
What sets 2-(5-(tert-Butoxycarbonyl)-5-azaspiro[3.4]octan-2-yl)acetic acid apart from similar compounds is its specific spirocyclic structure, which imparts unique rigidity and stability. This structural feature makes it particularly valuable in applications requiring precise molecular orientation, such as in the development of PROTACs and other targeted therapies.
Propriétés
Formule moléculaire |
C14H23NO4 |
|---|---|
Poids moléculaire |
269.34 g/mol |
Nom IUPAC |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.4]octan-2-yl]acetic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-6-4-5-14(15)8-10(9-14)7-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) |
Clé InChI |
HZVACXISYFLMME-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC12CC(C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)butanoic acid](/img/structure/B12930698.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfonyl]acridine](/img/structure/B12930701.png)

![3,3'-Diamino-1,1'-dimethyl-[2,2'-binaphthalene]-6,6',7,7'-tetraol](/img/structure/B12930705.png)

![7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-one](/img/structure/B12930722.png)






![7-Oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxamide](/img/structure/B12930774.png)
